(3-Fluorophenyl)methyl-methylazanium;chloride
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Overview
Description
(3-Fluorophenyl)methyl-methylazanium;chloride is a chemical compound with a specific structure that includes a fluorine atom attached to a phenyl ring, a methyl group, and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl-methylazanium;chloride typically involves the reaction of 3-fluorobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Fluorobenzyl chloride+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized equipment and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methyl-methylazanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The azanium ion can react with nucleophiles, leading to the formation of addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Addition Reactions: Nucleophiles like water or alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(3-Fluorophenyl)methyl-methylazanium;chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)methyl-methylazanium;chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The azanium ion can participate in ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methyl-methylazanium;chloride
- (3-Bromophenyl)methyl-methylazanium;chloride
- (3-Iodophenyl)methyl-methylazanium;chloride
Uniqueness
(3-Fluorophenyl)methyl-methylazanium;chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
(3-fluorophenyl)methyl-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXZDQDUZPTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC(=CC=C1)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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